molecular formula C27H36N4O5S B14492294 Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester CAS No. 65241-01-2

Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester

Cat. No.: B14492294
CAS No.: 65241-01-2
M. Wt: 528.7 g/mol
InChI Key: VCDBWVRRINRUOV-UHFFFAOYSA-N
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Description

Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse pharmacological properties. The compound’s structure includes a carbamate ester linkage, which is significant in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester typically involves the reaction of phenothiazine derivatives with butyl carbamate. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced carbamate derivatives.

    Substitution: Substituted carbamates or phenothiazine derivatives.

Scientific Research Applications

Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with neurotransmitter receptors, which may contribute to its pharmacological effects. Additionally, the carbamate ester linkage can undergo hydrolysis, releasing active metabolites that exert biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester
  • Carbamic acid, ethyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester

Uniqueness

Carbamic acid, butyl-, ((10H-phenothiazin-10-ylcarbonyl)imino)di-2,1-ethanediyl ester is unique due to its specific butyl substitution, which can influence its solubility, reactivity, and biological activity. The presence of the phenothiazine moiety also imparts distinct pharmacological properties compared to other carbamate esters.

Properties

CAS No.

65241-01-2

Molecular Formula

C27H36N4O5S

Molecular Weight

528.7 g/mol

IUPAC Name

2-[2-(butylcarbamoyloxy)ethyl-(phenothiazine-10-carbonyl)amino]ethyl N-butylcarbamate

InChI

InChI=1S/C27H36N4O5S/c1-3-5-15-28-25(32)35-19-17-30(18-20-36-26(33)29-16-6-4-2)27(34)31-21-11-7-9-13-23(21)37-24-14-10-8-12-22(24)31/h7-14H,3-6,15-20H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

VCDBWVRRINRUOV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCN(CCOC(=O)NCCCC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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